molecular formula C12H26N2 B6353201 1-Heptyl-1,4-diazepane CAS No. 118157-07-6

1-Heptyl-1,4-diazepane

Cat. No.: B6353201
CAS No.: 118157-07-6
M. Wt: 198.35 g/mol
InChI Key: HGOXOBRAZUAPLN-UHFFFAOYSA-N
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Description

1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds . They are associated with a wide range of biological activities and due to their medicinal importance, scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades .


Synthesis Analysis

The synthesis of 1,4-diazepines has been a topic of interest for many researchers. A review on the synthesis of 1,4-diazepines discusses the synthetic schemes and reactivity of 1,4-diazepines . Another study describes a one-pot synthesis of benzo[b][1,4]diazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .


Chemical Reactions Analysis

1,4-Diazepines have been studied for their chemical reactions. A review summarizes the abundant literature on synthetic routes, chemical reactions, and biological attributes of 1,4-diazepine derivatives . Another study describes a one-pot synthesis of benzo[b][1,4]diazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .

Future Directions

The synthesis of 1,4-diazepines from N-propargylamines has undergone explosive growth in recent years, indicating potential future directions in the field . Additionally, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

Properties

IUPAC Name

1-heptyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-2-3-4-5-6-10-14-11-7-8-13-9-12-14/h13H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOXOBRAZUAPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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